molecular formula C11H16O2S B8788029 Methyl 5-(tert-butyl)-3-methylthiophene-2-carboxylate

Methyl 5-(tert-butyl)-3-methylthiophene-2-carboxylate

Cat. No.: B8788029
M. Wt: 212.31 g/mol
InChI Key: ZIOOXJFZMBQVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(tert-butyl)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

methyl 5-tert-butyl-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C11H16O2S/c1-7-6-8(11(2,3)4)14-9(7)10(12)13-5/h6H,1-5H3

InChI Key

ZIOOXJFZMBQVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

AlCl3 (15.60 g, 117 mMol) was suspended in CH2Cl2 (18 mL) and the mixture was cooled to −78° C. A solution of 12.28 g (78 mMol) of 101a in CH2Cl2 (9 mL) was added dropwise over 5 min. The mixture was stirred for 5 min. A solution of 8.9 mL (82 mMol) 2-chloro-2-methylpropane in CH2Cl2 (9 mL) was then added over 45 min, and the resulting mixture was stirred at −78° C. for 1 h. The reaction mixture was gradually warmed to room temperature and stirred for 24 h. The reaction mixture was then poured onto ice and extracted with CH2Cl2. The organic layer was dried with Na2SO4, and concentrated to an oil, which was purified on silica eluting with a gradient of CH2Cl2 in Hexane (0 to 10%) to afford 9.94 g (60%) of 101b.
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
12.28 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of methyl 3-methylthiophene-2-carboxylate 109a (33 g, 0.211 mol) in dry CH2Cl2 (30 mL) was added dropwise to a mixture of aluminum chloride (40 g, 0.297 mol) and dry CH2Cl2 (200 mL) at −78° C., under nitrogen. The reaction mixture was stirred for 10 min at −78° C., and a solution of tert-butyl chloride (23 mL, 0.211 mol) in dry CH2Cl2 (30 mL) was added dropwise at −78° C. The reaction mixture was stirred for 1 h at −78° C., gradually allowed to warm to room temperature and stirred for 16 h at room temperature. It was poured on ice and extracted with CH2Cl2 (2×200 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent evaporated under vacuum. The obtained residue was purified by fractional distillation to yield methyl 5-tert-butyl-3-methylthiophene-2-carboxylate 109b (19 g, 43%) as a light yellow liquid.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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